molecular formula C8H8Br2 B1291462 4-Bromo-1-(bromomethyl)-2-methylbenzene CAS No. 156001-49-9

4-Bromo-1-(bromomethyl)-2-methylbenzene

Cat. No. B1291462
M. Wt: 263.96 g/mol
InChI Key: RRBOULIORCZELO-UHFFFAOYSA-N
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Description

The compound 4-Bromo-1-(bromomethyl)-2-methylbenzene is a brominated aromatic molecule that is of interest due to its potential as an intermediate in organic synthesis. While the specific compound is not directly discussed in the provided papers, related brominated compounds and their synthesis, molecular structures, and chemical reactions are extensively studied, which can provide insights into the properties and reactivity of 4-Bromo-1-(bromomethyl)-2-methylbenzene.

Synthesis Analysis

The synthesis of brominated aromatic compounds is a well-established area of research. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from tri(halosubstituted) benzene derivatives demonstrates the use of halogenated intermediates in constructing complex molecular scaffolds . Similarly, the synthesis of various bromobenzene derivatives from [14C]-aniline through selective bromination and subsequent reactions highlights the versatility of brominated intermediates in organic synthesis . These methods could potentially be adapted for the synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene by applying appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be significantly influenced by the presence of substituents and the crystalline environment. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different conformations and packing in the crystal lattice, which is also supported by DFT calculations . This suggests that the molecular structure of 4-Bromo-1-(bromomethyl)-2-methylbenzene could also show variability depending on its crystalline state and the arrangement of bromomethyl groups.

Chemical Reactions Analysis

Brominated aromatic compounds are known to participate in a variety of chemical reactions. The synthesis of 1,2-dibromobenzenes and their use as precursors for reactions involving benzynes is one example of the reactivity of such compounds . Additionally, the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines from bromomethylphenyl-sulfonyl triazoles indicates the potential for intramolecular reactions involving bromomethyl groups . These studies suggest that 4-Bromo-1-(bromomethyl)-2-methylbenzene could undergo similar intramolecular reactions, given the presence of a bromomethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the nature and position of the substituents. For instance, the improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene demonstrates the impact of additional halogen substituents on the overall yield and reaction conditions . The synthesis of 1-bromo-2,4-difluorobenzene through an economical method also highlights the importance of cost-effective and high-yield procedures for such compounds . These insights can be extrapolated to predict that the synthesis and properties of 4-Bromo-1-(bromomethyl)-2-methylbenzene would require careful optimization of reaction conditions for efficient production.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Sulfur-Functionalized Benzoquinones : Research demonstrated the utility of 4-Bromo-1-(bromomethyl)-2-methylbenzene derivatives in synthesizing sulfur-containing quinone derivatives, contributing to the field of organic chemistry (Aitken et al., 2016).
  • Structural Determinations : Studies on benzene derivatives, including those related to 4-Bromo-1-(bromomethyl)-2-methylbenzene, provided insights into Br···Br interactions, C–H···Br, and C–Br···π interactions, enhancing understanding of molecular structures (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Catalysis

  • Liquid-phase Oxidation Catalysis : The compound has been investigated in the context of the liquid-phase oxidation of methylbenzenes catalyzed by a cobalt-copper-bromide system, highlighting its potential in chemical catalysis (Okada & Kamiya, 1981).
  • Kinetic Studies in Organic Synthesis : The compound's role in organic synthesis was explored through kinetic studies, particularly in reactions involving phase-transfer catalysis conditions, emphasizing its utility in optimizing reaction conditions (Abimannan, Selvaraj, & Rajendran, 2015).

Materials Science and Molecular Interactions

  • Analysis of Molecular Interactions : Studies on the thermochemistry of halogen-substituted methylbenzenes, including compounds structurally related to 4-Bromo-1-(bromomethyl)-2-methylbenzene, provided insights into vapor pressures and enthalpies, crucial for understanding molecular interactions (Verevkin et al., 2015).
  • Applications in Polymer Science : Research on derivatives of 4-Bromo-1-(bromomethyl)-2-methylbenzene contributed to the field of polymer science, specifically in the synthesis of hyperbranched polyethers, indicating its potential in material synthesis (Uhrich, Hawker, Fréchet, & Turner, 1992).

properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBOULIORCZELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626572
Record name 4-Bromo-1-(bromomethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(bromomethyl)-2-methylbenzene

CAS RN

156001-49-9
Record name 4-Bromo-1-(bromomethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(bromomethyl)-2-methylbenzene
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Synthesis routes and methods I

Procedure details

A solution of (4-bromo-2-methyl-phenyl)-methanol (Intermediate 133, 319.0 mg, 1.58 mmol) and triphenylphosphine (466.0 mg, 1.74 mmol) in 5 mL CH2Cl2 was cooled to 0° C. and N-bromosuccinimide (309.0 mg, 1.74 mmol) was added in 5 portions over 20 minutes. The solution was warmed to 25° C. and stirred for 17 hours. The reaction was quenched by the addition of dilute aqueous NaHCO3. The resulting mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (Na2SO4) and concentrated under reduced pressure. The title compound, 350.0 mg (84%), was isolated by column chromatography (2-3% EtOAc—hexanes) as a colorless oil.
Quantity
319 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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466 mg
Type
reactant
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Quantity
5 mL
Type
solvent
Reaction Step One
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309 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of (4-Bromo-2-methyl-phenyl)-methanol (as obtained in preparation 25) (4.58 g, 22.8 mmol) in CH2Cl2 (50 ml) is added, under Argon and at RT, carbon tetrabromide (9.27 g, 27.4 mmol) followed by triphenylphosphine (7.25 g, 27.4 mmol). The mixture is stirred overnight and then concentrated in vacuo. The crude residue is then purified by chromatography (silicagel, hexane:EtOAc 25:1) to afford the title compound as a clear oil.
Quantity
4.58 g
Type
reactant
Reaction Step One
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50 mL
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solvent
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Quantity
9.27 g
Type
reactant
Reaction Step Two
Quantity
7.25 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

(4-Bromo-2-methylphenyl)methanol (10.4 g, 51.6 mmol) is dissolved in anhydrous CH2Cl2 (150 mL) and CBr4 (18.8 g, 56.8 mmol) added. The reaction mixture is cooled to 0-5° C. and PPh3 (14.9 g, 56.8 mmol) is added. The reaction mixture is stirred overnight then hexane/EtOAc (9:1) (250 mL) is added with vigorous stirring. The triphenylphosphine oxide that forms during the reaction is filtered off and the filtrates are concentrated in vacuo. The resulting oil is purified on a silica gel pad with hexane/EtOAc (8:2). The solvent are removed on a rotary evaporator and the bromoform is removed by vacuum distillation (15 mm Hg, bp: 40-50° C.) to provide the expected product 1-Bromo-4-(bromomethyl)-3-methylbenzene (13.23 g, 97%) as a yellow oil. 1H NMR (300 MHz, CHLOROFORM-D): δ 7.37-7.27 (2H, m), 7.17 (1H, d, J=8.1 Hz), 4.45 (2H, s), 2.39 (3H, s).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
Quantity
14.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexane EtOAc
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu

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